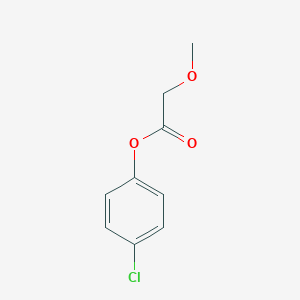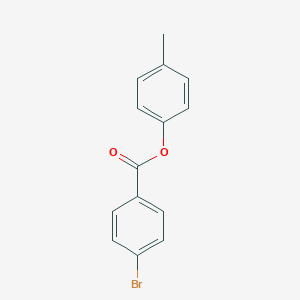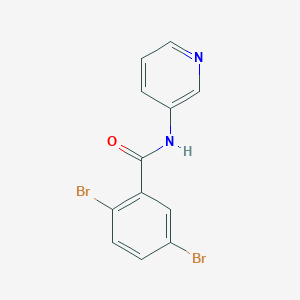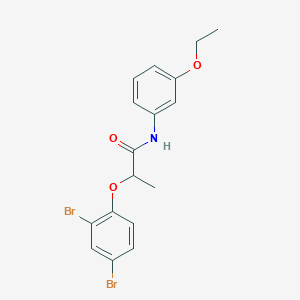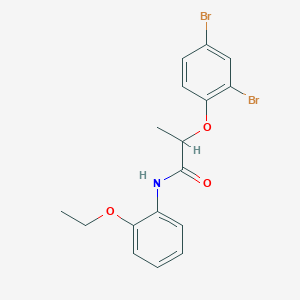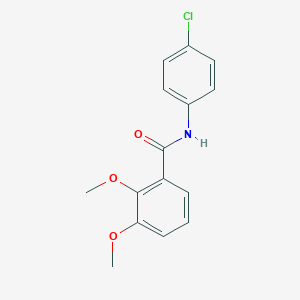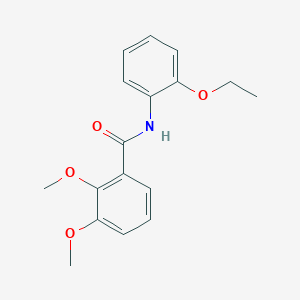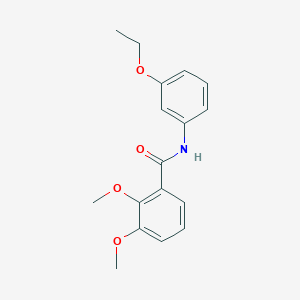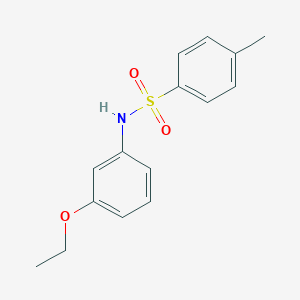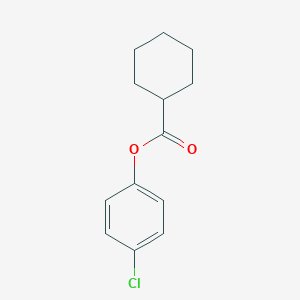
N-(2-sec-butylphenyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-sec-butylphenyl)-4-phenylbutanamide, also known as Buphedrone, is a synthetic psychoactive drug that belongs to the class of cathinones. It was first synthesized in the 1920s but gained popularity in the 2000s as a recreational drug. Buphedrone is known for its stimulant effects and has been used as a substitute for amphetamines and cocaine. However, the use of Buphedrone as a recreational drug is illegal in many countries.
作用機序
N-(2-sec-butylphenyl)-4-phenylbutanamide acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It does this by blocking the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased activation of the reward pathway in the brain, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-4-phenylbutanamide has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of glucose and lactate in the blood, indicating increased metabolic activity. N-(2-sec-butylphenyl)-4-phenylbutanamide has also been found to have neurotoxic effects, leading to damage to the dopaminergic neurons in the brain.
実験室実験の利点と制限
N-(2-sec-butylphenyl)-4-phenylbutanamide has been used in lab experiments to study the effects of cathinones on the central nervous system. One advantage of using N-(2-sec-butylphenyl)-4-phenylbutanamide is that it is a relatively potent and selective dopamine and norepinephrine reuptake inhibitor, making it a useful tool for studying the effects of these neurotransmitters on behavior. However, the use of N-(2-sec-butylphenyl)-4-phenylbutanamide in lab experiments is limited by its neurotoxic effects, which can lead to damage to the dopaminergic neurons in the brain.
将来の方向性
There are a number of future directions for research on N-(2-sec-butylphenyl)-4-phenylbutanamide. One area of interest is the development of new cathinone derivatives that have less neurotoxic effects. Another area of interest is the development of new treatments for addiction to cathinones such as N-(2-sec-butylphenyl)-4-phenylbutanamide. Finally, there is a need for further research into the long-term effects of N-(2-sec-butylphenyl)-4-phenylbutanamide on the brain and behavior.
合成法
N-(2-sec-butylphenyl)-4-phenylbutanamide can be synthesized through different methods, but the most common method involves the reaction of 4-phenylbutanone with 2-sec-butylphenylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization.
科学的研究の応用
N-(2-sec-butylphenyl)-4-phenylbutanamide has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been found to have similar effects to other cathinones such as mephedrone and methcathinone. Studies have shown that N-(2-sec-butylphenyl)-4-phenylbutanamide acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain.
特性
分子式 |
C20H25NO |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
N-(2-butan-2-ylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C20H25NO/c1-3-16(2)18-13-7-8-14-19(18)21-20(22)15-9-12-17-10-5-4-6-11-17/h4-8,10-11,13-14,16H,3,9,12,15H2,1-2H3,(H,21,22) |
InChIキー |
VFBRIENRZITWOF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
正規SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





